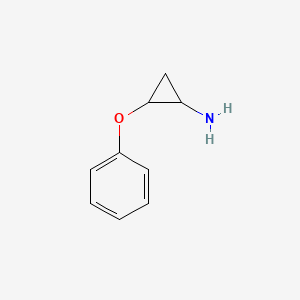
7-Hydroxy-4-methyl-8-((pyridin-2-ylimino)methyl)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Hydroxy-4-methyl-8-((pyridin-2-ylimino)methyl)-2H-chromen-2-one is a compound belonging to the coumarin family. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820. These compounds are valuable oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages . The compound is a derivative of 7-hydroxy-4-methylcoumarin, which has been modified to include a pyridin-2-ylimino group at the 8-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-4-methyl-8-((pyridin-2-ylimino)methyl)-2H-chromen-2-one typically involves the following steps:
Starting Material: The synthesis begins with 7-hydroxy-4-methylcoumarin.
Formation of the Imino Group: The 7-hydroxy-4-methylcoumarin is reacted with pyridine-2-carbaldehyde in the presence of a suitable catalyst to form the imino group at the 8-position.
Industrial Production Methods
the general principles of green chemistry, such as using green solvents and catalysts, can be applied to scale up the synthesis process .
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-4-methyl-8-((pyridin-2-ylimino)methyl)-2H-chromen-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the imino group.
Substitution: The hydroxyl group at the 7-position can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield amines .
Scientific Research Applications
7-Hydroxy-4-methyl-8-((pyridin-2-ylimino)methyl)-2H-chromen-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Hydroxy-4-methyl-8-((pyridin-2-ylimino)methyl)-2H-chromen-2-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins.
Pathways Involved: It may modulate signaling pathways related to inflammation, oxidative stress, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-4-methylcoumarin: The parent compound without the imino modification.
4-Methyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one: A derivative with an oxirane group.
Coumarin-Triazole Derivatives: Compounds with a triazole ring attached to the coumarin core.
Uniqueness
7-Hydroxy-4-methyl-8-((pyridin-2-ylimino)methyl)-2H-chromen-2-one is unique due to the presence of the pyridin-2-ylimino group, which imparts distinct chemical and biological properties compared to other coumarin derivatives .
Properties
Molecular Formula |
C16H12N2O3 |
|---|---|
Molecular Weight |
280.28 g/mol |
IUPAC Name |
7-hydroxy-4-methyl-8-[(E)-pyridin-2-yliminomethyl]chromen-2-one |
InChI |
InChI=1S/C16H12N2O3/c1-10-8-15(20)21-16-11(10)5-6-13(19)12(16)9-18-14-4-2-3-7-17-14/h2-9,19H,1H3/b18-9+ |
InChI Key |
WYWAADDFFWMGTM-GIJQJNRQSA-N |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2/C=N/C3=CC=CC=N3)O |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2C=NC3=CC=CC=N3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


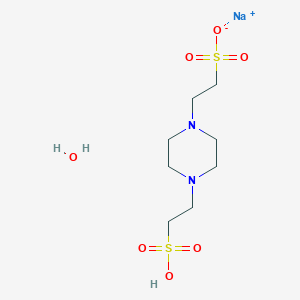
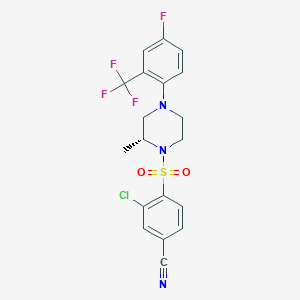
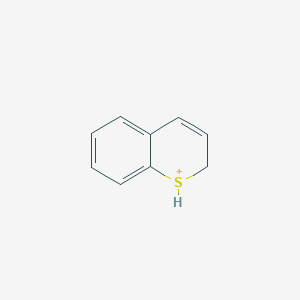
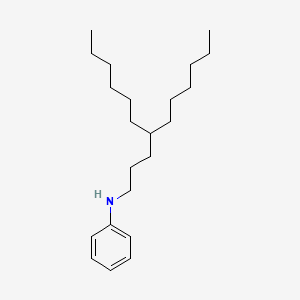
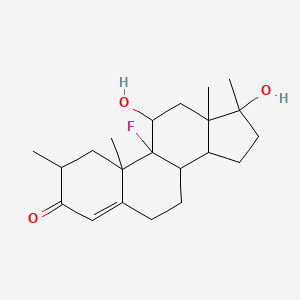
![5H-Pyrimido[4,5-b][1,4]oxazine](/img/structure/B14752290.png)
![2,6-dichloro-N-[2-(4-oxopiperidin-1-yl)ethyl]benzamide](/img/structure/B14752292.png)
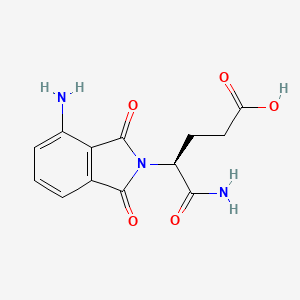
![N-[9-[(2R,6S)-6-(hydroxymethyl)morpholin-2-yl]-6-oxo-3H-purin-2-yl]-2-methylpropanamide](/img/structure/B14752300.png)

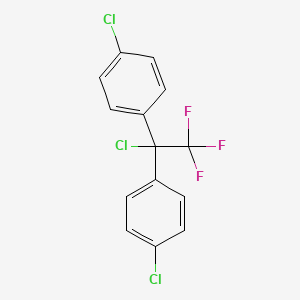
![3a,5b-Dimethyl-3-(6-methylheptan-2-yl)-1,2,3,3a,4,5,5a,5b,6,7,10a,10b-dodecahydrocyclopenta[a]fluorene-8,10-dione](/img/structure/B14752317.png)
![Benzene, [[(diazomethyl)sulfonyl]methyl]-](/img/structure/B14752324.png)
